molecular formula C7H4BrN B1292493 4-Bromo-2-ethynylpyridine CAS No. 1196155-22-2

4-Bromo-2-ethynylpyridine

Cat. No. B1292493
M. Wt: 182.02 g/mol
InChI Key: IHWUEWABOVLRAW-UHFFFAOYSA-N
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Description

4-Bromo-2-ethynylpyridine is a chemical compound with the CAS Number: 1196155-22-2 and a linear formula of C7H4BrN . It is commonly used in scientific research .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-ethynylpyridine is represented by the linear formula C7H4BrN . The InChI code for this compound is 1S/C7H4BrN/c1-2-7-5-6(8)3-4-9-7/h1,3-5H .


Physical And Chemical Properties Analysis

4-Bromo-2-ethynylpyridine is a solid at room temperature . It has a molecular weight of 182.02 . The boiling point is reported to be 241.7±25.0 C at 760 mmHg .

Scientific Research Applications

Application 1: Praseodymium (III) Metal Complex Synthesis

  • Summary of the Application: 4-Bromo-2-ethynylpyridine is used in the synthesis of a Praseodymium (III) metal complex derived from 5-Bromo-2-hydroxybenzyl-2-furyl methyl for biological efficacy .
  • Methods of Application: The structure of the synthesized imine and complex has been characterized by UV, IR, Mass, 1H and 13C NMR .
  • Results or Outcomes: The ligand and the metal complex were tested for their anti-microbial tendency to control disease-causing pathogens such as Escherichia coli, Klebsiella pneumonia, Salmonella typhimurium, Acinetobacter baumannii, Pseudomonas aeruginosa and Staphylococcus aureus. The derived metal complex exhibited better results and is more effective bactericides than the ligand .

Application 2: α-Bromination Reaction on Acetophenone Derivatives

  • Summary of the Application: The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry. 4-Bromo-2-ethynylpyridine is used in the bromination of various acetophenone derivatives .
  • Methods of Application: The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .
  • Results or Outcomes: Through the experimental teaching of 18 junior undergraduates, it was observed that all the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .

Application 3: Synthesis of Trimethylsilyl Ethynyl Pyridine

  • Summary of the Application: 4-Bromo-2-ethynylpyridine is used in the synthesis of 4-((trimethylsilyl)ethynyl)pyridine .
  • Methods of Application: The compound 4-((trimethylsilyl)ethynyl)pyridine was synthesized by dissolving 4-Bromo-2-ethynylpyridine in a mixture of methanol (MeOH) and dichloromethane (CH2Cl2). Potassium hydroxide (KOH) was added, and the solution was stirred at room temperature for 4 hours .
  • Results or Outcomes: The reaction resulted in the successful synthesis of 4-((trimethylsilyl)ethynyl)pyridine .

Safety And Hazards

4-Bromo-2-ethynylpyridine is classified as toxic . The safety information includes hazard statements such as H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Precautionary measures include avoiding breathing dust, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

4-bromo-2-ethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN/c1-2-7-5-6(8)3-4-9-7/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWUEWABOVLRAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634112
Record name 4-Bromo-2-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-ethynylpyridine

CAS RN

1196155-22-2
Record name 4-Bromo-2-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ODCC De Azevedo, O Delfim - 2019 - researchgate.net
This project explores the synthesis of novel photochromic 3H-naphtho [2, 1-b] pyrans, which have been decorated with pyridine units that serve as ligands in luminescent rhenium (I) …
Number of citations: 3 www.researchgate.net

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